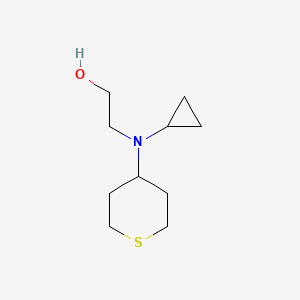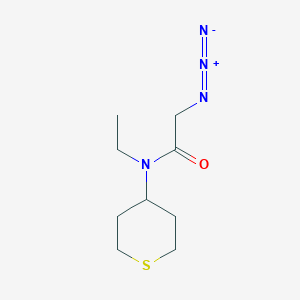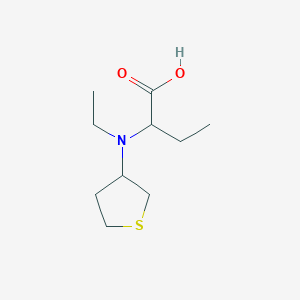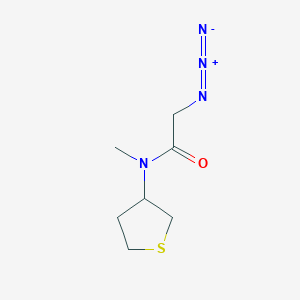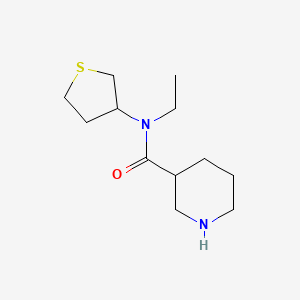
Azetidin-3-yl(2-(1-hydroxyethyl)piperidin-1-yl)methanone
Übersicht
Beschreibung
Azetidin-3-yl(2-(1-hydroxyethyl)piperidin-1-yl)methanone is a useful research compound. Its molecular formula is C11H20N2O2 and its molecular weight is 212.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Drug Metabolism and Pharmacokinetics
The study of drug metabolism and pharmacokinetics is crucial in understanding how drugs are absorbed, distributed, metabolized, and excreted in the body. For instance, GDC-0973, structurally related to the compound of interest, has been investigated for its disposition across preclinical species. This research aims to characterize the clearance, volume of distribution, protein binding, and tissue distribution, providing insights into its pharmacokinetic profile and efficacy predictions in human dose (Choo et al., 2012).
Synthesis and Transformation
The synthesis and transformation of azetidin-3-yl derivatives have been explored to create novel compounds with potential pharmacological activities. For example, asymmetric synthesis techniques have been applied to produce functionalized piperazines and 1,4-diazepanes from β-lactams, showcasing the versatility of these compounds in medicinal chemistry (Dekeukeleire et al., 2012).
Antimicrobial Activity
Azetidin-3-yl derivatives have been evaluated for their antimicrobial activity against various bacterial and fungal strains. The synthesis of new pyridine derivatives, including modifications of the azetidin-3-yl structure, has demonstrated variable and modest activity, indicating the potential for these compounds in developing new antimicrobial agents (Patel et al., 2011).
Selective Inhibition Mechanisms
Selective inhibition of specific enzymes or receptors is a key strategy in drug development for targeted therapies. Research into compounds like GDC-0973 has shown its ability to inhibit specific pathways, such as the MEK pathway, which is involved in tumor growth and proliferation. This highlights the potential of azetidin-3-yl derivatives in cancer therapy and other diseases where specific pathway inhibition is beneficial (Deng et al., 2014).
Eigenschaften
IUPAC Name |
azetidin-3-yl-[2-(1-hydroxyethyl)piperidin-1-yl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O2/c1-8(14)10-4-2-3-5-13(10)11(15)9-6-12-7-9/h8-10,12,14H,2-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDIYEJFTJZZKAE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCCCN1C(=O)C2CNC2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-Oxa-2-azaspiro[4.5]decan-9-ol](/img/structure/B1477637.png)
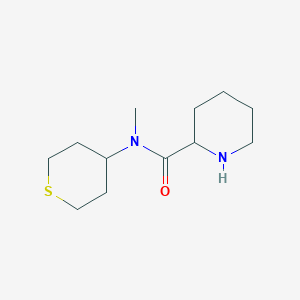
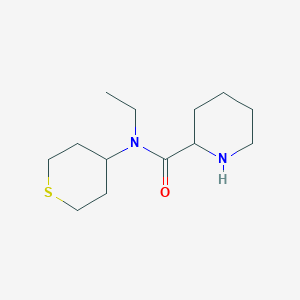


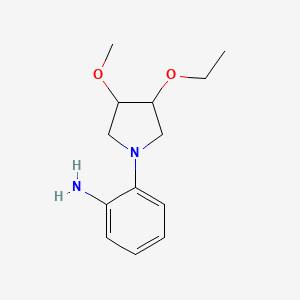

![2-(9-Methoxy-6-oxa-2-azaspiro[4.5]decan-2-yl)ethan-1-ol](/img/structure/B1477651.png)
